Cas no 76287-55-3 (1-(4-Bromophenyl)octan-1-ol)
1-(4-Bromophenyl)octan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-bromophenyl)octan-1-ol
- 1-(4-Bromophenyl)octan-1-ol
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- Inchi: 1S/C14H21BrO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11,14,16H,2-7H2,1H3
- InChI Key: MUZFFRNVLQDPDE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(CCCCCCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 164
- Topological Polar Surface Area: 20.2
1-(4-Bromophenyl)octan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB604452-250mg |
4-Bromo-alpha-heptylbenzenemethanol; . |
76287-55-3 | 250mg |
€358.40 | 2025-04-16 | ||
| abcr | AB604452-1g |
4-Bromo-alpha-heptylbenzenemethanol; . |
76287-55-3 | 1g |
€663.30 | 2025-04-16 | ||
| abcr | AB604452-5g |
4-Bromo-alpha-heptylbenzenemethanol; . |
76287-55-3 | 5g |
€2232.90 | 2025-04-16 | ||
| abcr | AB604452-10g |
4-Bromo-alpha-heptylbenzenemethanol; . |
76287-55-3 | 10g |
€2068.30 | 2024-07-19 |
1-(4-Bromophenyl)octan-1-ol Suppliers
1-(4-Bromophenyl)octan-1-ol Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-(4-Bromophenyl)octan-1-ol
Professional Introduction to 1-(4-Bromophenyl)octan-1-ol (CAS No. 76287-55-3)
1-(4-Bromophenyl)octan-1-ol, a compound with the chemical formula C₁₁H₁₃BrO, is a significant molecule in the field of pharmaceutical and chemical research. This compound, identified by its unique CAS number 76287-55-3, has garnered attention due to its structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a brominated aromatic ring and an octyl chain provides a versatile scaffold for further chemical modifications, making it a compound of great interest in medicinal chemistry.
The 4-bromophenyl moiety in 1-(4-Bromophenyl)octan-1-ol is particularly noteworthy, as bromine substituents are frequently employed in organic synthesis due to their reactivity and the ease with which they can be introduced or removed. This feature allows for the compound to serve as a precursor in the development of more complex molecules, including potential drug candidates. The octan-1-ol part of the name indicates a linear aliphatic chain with an alcohol functional group at one end, which can participate in various chemical reactions such as esterification, etherification, or oxidation.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of 1-(4-Bromophenyl)octan-1-ol make it a promising candidate for such applications. For instance, studies have shown that compounds containing aromatic bromine substituents can interact with specific enzymes and receptors in the brain, potentially leading to therapeutic effects. The octyl chain may contribute to the compound's ability to cross the blood-brain barrier, an important consideration for any drug designed to target central nervous system disorders.
One of the most compelling aspects of 1-(4-Bromophenyl)octan-1-ol is its role as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop derivatives with enhanced pharmacological properties. For example, by modifying the alcohol group or introducing additional functional groups onto the aromatic ring, scientists can generate compounds with improved solubility, bioavailability, or target specificity. These modifications are crucial steps in the drug discovery process, as they can significantly influence how a molecule behaves within an organism.
The pharmaceutical industry has been particularly interested in exploring the potential of 1-(4-Bromophenyl)octan-1-ol for its applications in treating neurological conditions. Preclinical studies have demonstrated that derivatives of this compound can exhibit neuroprotective effects, possibly by inhibiting oxidative stress or modulating neurotransmitter systems. While these findings are still preliminary, they highlight the importance of continued research into this class of molecules. The ability to fine-tune the structure of 1-(4-Bromophenyl)octan-1-ol allows researchers to optimize its properties for specific therapeutic applications.
Moreover, the synthetic versatility of 1-(4-Bromophenyl)octan-1-ol makes it an attractive choice for industrial applications beyond pharmaceuticals. The compound can be used in the production of specialty chemicals, fragrances, and polymers, where its unique structural features contribute to desirable material properties. As synthetic methodologies continue to advance, new ways to utilize this compound are likely to emerge, further expanding its utility across multiple industries.
In conclusion, 1-(4-Bromophenyl)octan-1-ol (CAS No. 76287-55-3) is a multifaceted compound with significant potential in both pharmaceutical and industrial applications. Its structural composition allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and material science. The ongoing research into this molecule underscores its importance as a building block for developing novel bioactive compounds and underscores the need for continued exploration into its applications.
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